3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate
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Overview
Description
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate typically involves multiple steps. One common method includes the initial formation of the coumarin core, followed by the introduction of the benzyl and dimethyl groups. The final step involves the attachment of the N-(tert-butoxycarbonyl)glycinate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized coumarin derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Mechanism of Action
The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
- 3-benzyl-4,8-dimethyl-7-(2-oxo-2-p-tolyl-ethoxy)-chromen-2-one
- 3-benzyl-4-methyl-7-((2-oxocyclohexyl)oxy)-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate stands out due to its unique combination of functional groups.
Properties
Molecular Formula |
C25H27NO6 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C25H27NO6/c1-15-18-11-12-20(30-21(27)14-26-24(29)32-25(3,4)5)16(2)22(18)31-23(28)19(15)13-17-9-7-6-8-10-17/h6-12H,13-14H2,1-5H3,(H,26,29) |
InChI Key |
AEVXNBBPAGPKCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)CNC(=O)OC(C)(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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